
4-(Hydroxymethyl)benzaldehyde
Overview
Description
4-(Hydroxymethyl)benzaldehyde (C₈H₈O₂, molecular weight: 136.15 g/mol) is a benzaldehyde derivative featuring a hydroxymethyl (-CH₂OH) substituent at the para position of the aromatic ring. Its structure combines an aldehyde group with a hydroxymethyl moiety, enabling diverse reactivity in organic synthesis.
Synthesis:
The compound is synthesized via selective reduction of terephthalaldehyde (1,4-benzenedicarboxaldehyde). Sodium borohydride reduces one aldehyde group to a hydroxymethyl group, yielding this compound as a key intermediate .
Scientific Research Applications
Pharmaceutical Applications
Immunosuppressive Properties
One of the notable applications of 4-(Hydroxymethyl)benzaldehyde is its potential as an immunosuppressant. Research indicates that it can inhibit the activity of tyrosinase, an enzyme involved in melanin production, which may have implications for treating conditions related to hyperpigmentation and autoimmune diseases .
Antimicrobial Activity
Studies have demonstrated that compounds similar to this compound exhibit antimicrobial properties. This suggests potential applications in developing new antimicrobial agents or preservatives in pharmaceutical formulations .
Material Science Applications
Polymer Chemistry
this compound can be utilized in synthesizing various polymers, particularly phenolic resins. For instance, it has been incorporated into polystyrene resins to enhance thermal stability and mechanical properties. A case study highlighted the kinetic analysis of these resins, demonstrating how the compound influences the degradation mechanisms under oxidative conditions .
Property | Phenolic Resin with this compound | Standard Phenolic Resin |
---|---|---|
Thermal Stability | Enhanced | Moderate |
Mechanical Strength | Improved | Standard |
Degradation Resistance | Higher | Lower |
Chemical Synthesis Applications
Intermediate in Organic Synthesis
this compound serves as an intermediate in synthesizing more complex organic compounds. Its functional groups allow for various chemical reactions, including oxidation and acylation, making it a versatile building block in organic synthesis .
Biochemical Applications
Enzyme Inhibition Studies
The compound's ability to inhibit specific enzymes has made it a subject of interest in biochemical research. Its role in inhibiting tyrosinase is particularly relevant for studies focused on skin pigmentation and related disorders .
Safety and Handling Considerations
While this compound has promising applications, safety considerations are paramount. It is classified as a moderate irritant to skin and eyes, necessitating appropriate handling procedures to minimize exposure risks during laboratory work .
Q & A
Basic Research Questions
Q. What are the established laboratory-scale synthesis routes for 4-(Hydroxymethyl)benzaldehyde, and how can reaction yields be optimized?
- Methodological Answer : this compound can be synthesized via modified Reimer-Tiemann reactions, where phenol derivatives react with chloroform under alkaline conditions. Optimization involves controlling temperature (60–80°C) and alkali concentration (e.g., NaOH or KOH) to minimize side products like salicylaldehyde . Alternative methods include hydroxymethylation of benzaldehyde derivatives using formaldehyde under acidic catalysis. Yields are improved by slow reagent addition and inert atmospheres to prevent oxidation of the hydroxymethyl group.
Q. What are the key stability considerations for storing and handling this compound in laboratory settings?
- Methodological Answer : The compound is prone to oxidation and moisture absorption. Store under nitrogen at 2–8°C in amber glass vials. Avoid prolonged exposure to light or acidic/basic conditions, which may trigger aldol condensation or oxidation to carboxylic acid derivatives .
Advanced Research Questions
Q. How can hydrogen bonding networks in this compound crystals be analyzed to predict supramolecular assembly?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement identifies intermolecular O-H···O hydrogen bonds between hydroxymethyl and aldehyde groups. Graph set analysis (e.g., Etter’s rules) classifies motifs like D (donor) and A (acceptor) patterns. Computational tools (Mercury 4.0) visualize packing diagrams and quantify bond distances/angles .
Q. What computational strategies are effective in predicting the electronic properties and reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gap) to predict electrophilic/nucleophilic sites. Solvent effects (PCM model) refine redox potential simulations. Compare results with experimental cyclic voltammetry data to validate computational models .
Q. How can kinetic studies resolve contradictions in reaction mechanisms involving this compound in asymmetric syntheses?
- Methodological Answer : For Wittig or aldol reactions, use stopped-flow UV-Vis spectroscopy to track intermediate formation rates. Isotopic labeling (e.g., D₂O for proton exchange studies) clarifies mechanistic pathways. Compare activation energies (Arrhenius plots) across solvents (polar aprotic vs. protic) to identify rate-limiting steps .
Q. What methodologies address discrepancies between experimental and computational data for this compound’s physicochemical properties?
- Methodological Answer : Cross-validate melting point (literature: 112–114°C vs. predicted: 108°C ) and logP (experimental: 1.3 vs. ACD/Labs: 1.1 ) using high-purity samples. Adjust computational parameters (e.g., basis sets, solvation models) to align with empirical data. Reference NIST Chemistry WebBook for authoritative thermodynamic values.
Q. Data Contradiction Analysis
Q. How should researchers reconcile conflicting reports on the biological activity of this compound derivatives?
- Methodological Answer : Discrepancies in cytotoxicity assays (e.g., IC₅₀ values) may arise from cell line variability or impurity profiles. Reproduce studies using standardized protocols (e.g., MTT assay, 72-hour exposure). Characterize derivatives via LC-MS to confirm structural integrity and quantify byproducts. Cross-reference pharmacological databases (DrugBank, HMDB) for consensus bioactivity data .
Q. Methodological Tables
Table 1: Key Physicochemical Properties
Property | Experimental Value | Computational Prediction | Source |
---|---|---|---|
Melting Point (°C) | 112–114 | 108 | |
logP | 1.3 | 1.1 | |
Solubility (H₂O, mg/mL) | 12.5 | 10.2 |
Comparison with Similar Compounds
The following table and analysis highlight structural, functional, and applicative differences between 4-(hydroxymethyl)benzaldehyde and related benzaldehyde derivatives.
Table 1: Comparative Data of Benzaldehyde Derivatives
Structural and Functional Analysis
Substituent Effects on Reactivity :
- Hydroxymethyl (-CH₂OH) : Enhances hydrogen bonding and solubility. Facilitates bromination (e.g., conversion to 4-(bromomethyl)benzaldehyde for etherification ).
- Hydroxyl (-OH) : Increases polarity and acidity (pKa ~7.4), enabling participation in redox and condensation reactions .
- Trifluoromethyl (-CF₃) : Electron-withdrawing group enhances electrophilicity of the aldehyde, improving stability in metabolic pathways .
Chromatographic Behavior :
- In HPLC, this compound exhibits a higher relative response factor (RRF = 1.132) compared to 4-carboxybenzaldehyde (RRF = 0.297), attributed to its hydroxymethyl group’s influence on UV absorbance .
Applications in Synthesis :
- This compound : Serves as a precursor for bromomethyl derivatives used in Williamson ether synthesis .
- 4-Hydroxybenzaldehyde : Forms Schiff bases with amines, a reaction exploited in anticancer drug development .
- 4-Trifluoromethylbenzaldehyde : Valued in agrochemical synthesis for its resistance to enzymatic degradation .
Research Findings and Industrial Relevance
- Catalytic Hydrogenolysis: this compound undergoes selective hydrogenolysis to p-methylbenzaldehyde, a process optimized using single-atom catalysts .
- Pharmaceutical Intermediates: Derivatives of this compound show promise in treating neuropathic pain, with α-aminoamide compounds demonstrating efficacy in electrophysiological studies .
- Comparative Stability : The trifluoromethyl group in 4-(trifluoromethyl)benzaldehyde confers superior metabolic stability compared to hydroxymethyl or hydroxyl analogues, making it ideal for long-acting agrochemicals .
Properties
IUPAC Name |
4-(hydroxymethyl)benzaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c9-5-7-1-2-8(6-10)4-3-7/h1-5,10H,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFHUHPNDGVGXMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10966345 | |
Record name | 4-(Hydroxymethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10966345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52010-97-6 | |
Record name | 4-(Hydroxymethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10966345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Hydroxymethyl)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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